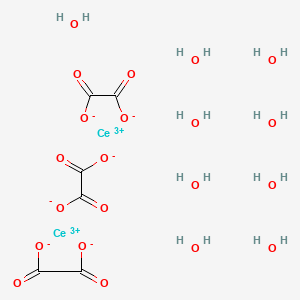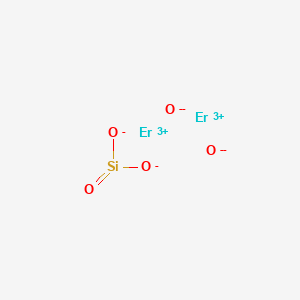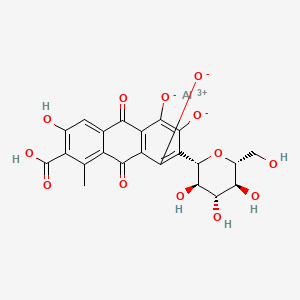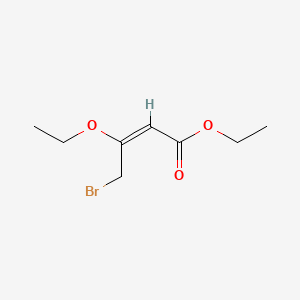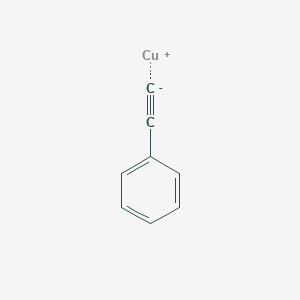
Kupfer(I)-Phenylacetylid
Übersicht
Beschreibung
Copper(I) phenylacetylide, also known as CuPheAc, is a copper-based reagent used in organic synthesis. It is a relatively new reagent and is gaining popularity due to its versatility and wide range of applications. It is used in a variety of reactions, such as cyclizations, coupling reactions, and aryl halide conversions. Copper(I) phenylacetylide is also known to be a highly efficient and cost-effective reagent.
Wissenschaftliche Forschungsanwendungen
Zwischenprodukt bei der Cu(I)-katalysierten CO2-Addition
Kupfer(I)-Phenylacetylid ist relevant als Zwischenprodukt bei der Cu(I)-katalysierten CO2-Addition an Phenylacetylen {svg_1}. Dieser Prozess ist wichtig im Bereich der organischen Synthese, wo er zur Herstellung einer Vielzahl komplexer Moleküle verwendet werden kann.
Synthese von substituierten Tolanen
This compound nimmt an effizienten Kupplungen mit einer Reihe von Aryl-Iodiden und -Bromiden teil, um substituierte Tolane zu ergeben {svg_2} {svg_3}. Tolane sind eine Klasse organischer Verbindungen, die eine große Bandbreite an Anwendungen im Bereich der organischen Synthese haben.
Herstellung von heterocyclischen Verbindungen
Wenn die substituierten Tolane eine ortho-Amino- oder -Hydroxygruppe besitzen, können sie thermisch gespalten werden, um 2-Phenylbenzofurane, -indole und -furo[3,2-b]pyridine zu ergeben {svg_4} {svg_5}. Diese heterocyclischen Verbindungen sind in verschiedenen Bereichen wichtig, darunter die Pharmazie und die Materialwissenschaften.
Synthese von 5-Allyl-1,2,3-Triazolen
This compound kann in Eintopf-Dreikomponentenreaktionen zur Synthese von 5-Allyl-1,2,3-Triazolen verwendet werden {svg_6}. Diese Triazole können weiter in eine Vielzahl von 1,2,3-Triazol-fusionierten bi-/tricyclischen Gerüsten umgewandelt werden, die in einer Vielzahl von Anwendungen nützlich sind, einschließlich der Arzneimittelforschung und der Materialwissenschaften.
Lumineszenz-Eigenschaften
Die Komplexe, die durch die Komplexierung von Kupferphenylacetylid gebildet werden, weisen Lumineszenzeigenschaften auf, allerdings mit begrenzter Quantenausbeute {svg_7}. Diese Eigenschaft könnte bei der Entwicklung neuer Materialien für optoelektronische Bauelemente genutzt werden.
Rolle in der medizinischen Chemie und Arzneimittelentwicklung
This compound spielt eine wichtige Rolle in der medizinischen Chemie, der pharmazeutischen Herstellung und der Arzneimittelentwicklung {svg_8}. Es wird bei der Synthese verschiedener Medikamente und Therapeutika verwendet.
Wirkmechanismus
Target of Action
Copper(I) phenylacetylide is a chemical compound that plays an important role in various fields such as medical chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis . The primary targets of Copper(I) phenylacetylide are aryl iodides and bromides . It participates in efficient coupling with these targets to give substituted tolanes .
Mode of Action
Copper(I) phenylacetylide interacts with its targets (aryl iodides and bromides) through a process known as coupling . This interaction results in the formation of substituted tolanes . If these tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .
Biochemical Pathways
The biochemical pathways affected by Copper(I) phenylacetylide involve the Cu(I) catalyzed CO2 addition to phenylacetylene . This compound is relevant as an intermediate in this pathway . The incorporation of the Cu–O bond optimized the electron structure of Copper(I) phenylacetylide, facilitating exciton dissociation and charge transfer .
Pharmacokinetics
It is known that copper(i) phenylacetylide is produced from the reaction of basic copper(i) oxide cu₂o, with the weak acid phenylacetylene in ethanol, with a sulfuric acid catalyst .
Result of Action
The result of Copper(I) phenylacetylide’s action is the formation of various compounds depending on the presence of certain groups in the tolanes. If the tolanes possess an ortho amino or hydroxy group, they can be thermolyzed to yield 2-phenylbenzofurans, -indoles, and -furo [3,2-b]pyridines .
Action Environment
The action of Copper(I) phenylacetylide can be influenced by environmental factors. For instance, the compound has been used as a promising photocatalyst for environmental remediation . The introduction of a functional Cu–O bond into Copper(I) phenylacetylide by creatively converting the adsorbed oxygen on the surface of the compound into a Cu–O bond enhances the efficiency of Cr (VI) photoreduction, PPCPs photodegradation, and dyes photodegradation through a facile vacuum activating method .
Safety and Hazards
Zukünftige Richtungen
Copper(I) phenylacetylide has been used in various research studies, including the synthesis of amides through visible light-mediated radical reactions . Its potential applications in medicinal chemistry, pharmaceutical manufacturing, drug development, and general chemical synthesis make it a promising area for future research .
Biochemische Analyse
Biochemical Properties
Copper(I) phenylacetylide plays a crucial role in several biochemical reactions, particularly in the context of bioorthogonal chemistry. One of the most notable reactions involving this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction . This reaction is widely used for site-specific labeling of biomolecules within cells. Copper(I) phenylacetylide interacts with azides to form triazoles, a process that is highly specific and does not interfere with other biological functionalities. Additionally, copper(I) phenylacetylide can interact with nitrones to produce cis-β-lactams
Cellular Effects
Copper(I) phenylacetylide has been shown to influence various cellular processes. In particular, its role in bioorthogonal reactions allows for precise modifications of biomolecules within cells. This can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the CuAAC click reaction facilitated by copper(I) phenylacetylide can be used to label proteins and other biomolecules, thereby enabling the study of their functions and interactions within the cellular environment . This precise labeling can provide insights into cellular processes and help elucidate the mechanisms underlying various biological phenomena.
Molecular Mechanism
The molecular mechanism of copper(I) phenylacetylide involves its ability to catalyze specific reactions through its interactions with biomolecules. In the CuAAC click reaction, copper(I) phenylacetylide acts as a catalyst, facilitating the formation of triazoles from azides and alkynes . This reaction is highly efficient and specific, making it a valuable tool for biochemical research. Additionally, copper(I) phenylacetylide can undergo oxidative homocoupling upon exposure to air, forming dimers that can further participate in biochemical reactions . These molecular interactions underscore the compound’s potential for diverse applications in the field of biochemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of copper(I) phenylacetylide can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its exposure to air, which can lead to oxidative homocoupling and the formation of dimers . Long-term studies have shown that copper(I) phenylacetylide can maintain its catalytic activity over extended periods, although its efficiency may decrease due to degradation. Understanding these temporal effects is crucial for optimizing the use of copper(I) phenylacetylide in biochemical experiments.
Dosage Effects in Animal Models
The effects of copper(I) phenylacetylide can vary with different dosages in animal models. At low doses, the compound can effectively catalyze bioorthogonal reactions without causing significant toxicity. At higher doses, copper(I) phenylacetylide may exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of carefully controlling the dosage of copper(I) phenylacetylide in experimental settings to minimize adverse effects while maximizing its biochemical utility.
Metabolic Pathways
Copper(I) phenylacetylide is involved in several metabolic pathways, particularly those related to its catalytic activity. The compound interacts with enzymes and cofactors that facilitate its participation in bioorthogonal reactions. For example, in the CuAAC click reaction, copper(I) phenylacetylide interacts with azides and alkynes to form triazoles . These interactions can influence metabolic flux and the levels of various metabolites within cells. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, copper(I) phenylacetylide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. For example, copper(I) phenylacetylide may be transported to areas where bioorthogonal reactions are taking place, thereby enhancing its catalytic activity . Understanding the transport and distribution of copper(I) phenylacetylide is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of copper(I) phenylacetylide can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, copper(I) phenylacetylide may localize to areas where it can catalyze bioorthogonal reactions, thereby enhancing its biochemical utility . Understanding the subcellular localization of copper(I) phenylacetylide is essential for elucidating its role in cellular processes and optimizing its use in experimental settings.
Eigenschaften
IUPAC Name |
copper(1+);ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.Cu/c1-2-8-6-4-3-5-7-8;/h3-7H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLVZUJLUPAJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)

